3,4-Methylenedioxycinnamic acid
Overview
Description
3,4-Methylenedioxycinnamic acid: is an organic compound with the molecular formula C10H8O4 . It is a derivative of cinnamic acid, characterized by the presence of a methylenedioxy group attached to the benzene ring. This compound is known for its white crystalline appearance and is used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with malonic acid in the presence of pyridine and piperidine as catalysts. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of piperonylidene acetic acid as a starting material. This compound is subjected to a series of reactions, including esterification , hydrolysis , and decarboxylation , to produce the final product. The process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Methylenedioxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products:
Oxidation: 3,4-Methylenedioxybenzoic acid.
Reduction: 3,4-Methylenedioxyhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Methylenedioxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxycinnamic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of the enzyme 4-hydroxycinnamoyl-CoA ligase , which plays a role in the phenylpropanoid pathway.
Electron Transfer: The compound undergoes electron transfer reactions with radicals such as trichloromethylperoxyl radical , which has been studied using pulse radiolysis.
Comparison with Similar Compounds
- Cinnamic acid
- 3,4-Methylenedioxybenzoic acid
- 3,4-Methylenedioxyhydrocinnamic acid
- Piperonylic acid
- Caffeic acid
Comparison: 3,4-Methylenedioxycinnamic acid is unique due to the presence of the methylenedioxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, while cinnamic acid is a simple phenylpropanoid, the methylenedioxy group in this compound enhances its ability to participate in electron transfer reactions and enzyme inhibition .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYZMGOKIROEC-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901400 | |
Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to yellow powder; [Alfa Aesar MSDS] | |
Record name | 3,4-(Methylenedioxy)cinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000248 [mmHg] | |
Record name | 3,4-(Methylenedioxy)cinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38489-76-8, 2373-80-0 | |
Record name | 3,4-Methylenedioxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4-(methylenedioxy)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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